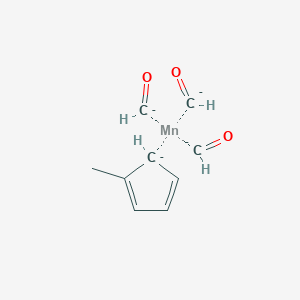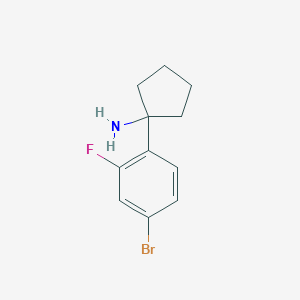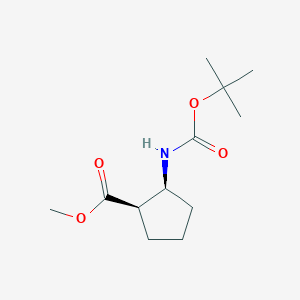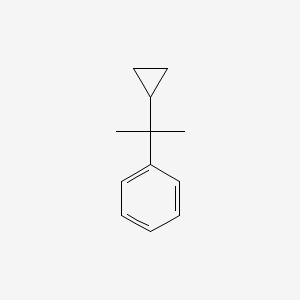
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is a complex organometallic compound that features a manganese center coordinated to a cyclopentadienyl ring substituted with a methyl group and three carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde typically involves the reaction of methylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the substitution of carbonyl ligands with the cyclopentadienyl ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of manganese.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of ligands and catalysts to facilitate the exchange of carbonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese dioxide, while reduction can produce manganese carbonyl complexes with fewer carbonyl ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new coordination chemistry and catalytic properties.
Biology and Medicine
Research in biology and medicine has investigated the potential use of this compound in drug delivery systems and as a catalyst for biochemical reactions. Its ability to coordinate with various ligands makes it a versatile tool for studying enzyme mechanisms and developing new therapeutic agents.
Industry
In industry, this compound is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it an attractive option for industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde involves the coordination of the manganese center with various ligands. This coordination can activate the compound for catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Manganese, tricarbonyl (methylcyclopentadienyl): Similar in structure but with different substituents on the cyclopentadienyl ring.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a silicon center instead of manganese, used in different types of reactions.
Pyridylphenylene cyclopentadienone: Used as a building block for dendrimer synthesis, with different applications in materials science.
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is unique due to its specific combination of a manganese center with a methyl-substituted cyclopentadienyl ring and three carbonyl groups. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C9H10MnO3-4 |
|---|---|
Peso molecular |
221.11 g/mol |
Nombre IUPAC |
manganese;methanone;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.3CHO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;3*1H;/q4*-1; |
Clave InChI |
FOIZRFNUXDWKNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C[CH-]1.[CH-]=O.[CH-]=O.[CH-]=O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)


![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)

